![molecular formula C12H16INOS B2428614 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 96650-17-8](/img/structure/B2428614.png)

2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

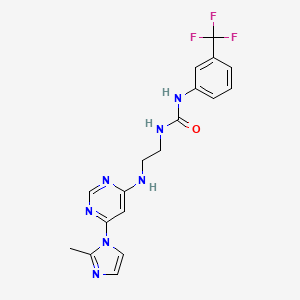

The compound “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” is a chemical compound with the linear formula C12H16INOS. Its molecular weight is 349.236 and its CAS Number is 96650-17-8 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial and Antitumor Activities

- Antitumor Benzothiazoles: 2-(4-Aminophenyl)benzothiazoles and their oxidation products have been studied for their antitumor properties, highlighting their selective growth inhibitory effects against human cancer cell lines. Differential metabolism of these compounds in sensitive cell lines suggests a pathway to their selective anticancer activity, involving covalent binding to intracellular proteins (Kashiyama et al., 1999).

Corrosion Inhibition

- Isoxazole Derivatives as Corrosion Inhibitors: An isoxazole derivative was investigated for its efficacy as an environmentally friendly corrosion inhibitor for mild steel in an acidic medium. This study highlights the potential of such compounds in protecting metals from corrosion, underlining the broad application of benzo[d]thiazol-3-ium derivatives in material science (Aslam et al., 2020).

Chemical Synthesis and Analysis

- Synthesis of 2-Aminobenzothiazoles: A method for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using copper(I) catalyst in water was developed, showcasing the versatility of thiazole derivatives in synthetic chemistry (Khatun et al., 2012).

Catalysis and Material Science

- Ionic Liquids as Anticorrosives and Additives: The impacts of imidazolium salts on the corrosion behavior and electrodeposition nucleation mechanism of a Ni-Co alloy were studied. This research indicates the potential of thiazole derivatives in enhancing the performance of materials through surface modification and protection (Omar et al., 2020).

Future Directions

A sensitive fluorescent probe (E)-4-(3-(benzo[d]thiazol-2-yl)-4-hydroxy-5-methylstyryl)-1-methylpyridin-1-ium iodide (HBTMP) for the monitoring of pH in mitochondria was rationally exploited. This novel probe exhibited remarkable pH-dependent behavior in the linear range of 5.5–8.0, along with a pKa value of 6.829 ± 0.02627 . This suggests that “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” and similar compounds could have potential applications in the field of cellular biology and medicine.

Mechanism of Action

Target of Action

The primary target of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is the mitochondria . The compound has been used as a sensitive fluorescent probe for monitoring pH changes in mitochondria .

Mode of Action

The compound exhibits remarkable pH-dependent behavior, indicating its interaction with the mitochondria involves pH modulation . This interaction and the resulting changes in mitochondrial pH can be effectively monitored, providing valuable insights into cellular processes .

Biochemical Pathways

These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Its ability to act as a fluorescent probe suggests it may have good cellular uptake .

Result of Action

The compound’s action results in dynamic changes in mitochondrial pH . This can provide valuable information about cellular health and function, as disruptions in mitochondrial pH can be indicative of cell damage .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvent polarity . For instance, a decrease in solvent polarity leads to better stabilization of the compound’s excited states relative to its ground states, resulting in a hypsochromic shift .

Properties

IUPAC Name |

4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-1-ol;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NOS.HI/c1-13-10-6-2-3-7-11(10)15-12(13)8-4-5-9-14;/h2-3,6-7,14H,4-5,8-9H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCWTQQCHPQEKO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)CCCCO.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)

![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)

![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)

![N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2428544.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2428547.png)

![Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2428548.png)